N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a cyclopentane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-fluoro-5-methylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide: shares structural similarities with other fluoro-substituted phenyl compounds and cyclopentane derivatives.
Linifanib: A compound with a similar fluoro-substituted phenyl group, used as a kinase inhibitor in cancer research.
Uniqueness
- The unique combination of the fluoro-substituted phenyl ring and the cyclopentane carboxamide group in this compound distinguishes it from other compounds. This structural feature contributes to its distinct chemical reactivity and potential applications in various fields.
Biological Activity
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on binding affinities, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a cyclopentane ring linked to a carboxamide group and a fluorinated phenyl substituent. The presence of both fluorine and methyl groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Binding Affinity Studies
Research indicates that this compound exhibits significant binding affinity for various biological targets. Interaction studies reveal that the compound can modulate specific pathways, although the exact mechanisms remain under investigation. These studies are crucial for understanding its therapeutic potential in treating diseases related to its target pathways.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some comparable compounds and their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(2-fluorophenyl)-1-phenylcyclohexane-1-carboxamide | Cyclohexane ring | Increased steric hindrance compared to cyclopentane |
N-(2-fluorophenyl)-1-phenylcyclobutane-1-carboxamide | Cyclobutane ring | Smaller ring size affecting reactivity |
N-(2-cyanophenyl)-1-phenylcyclopentane-1-carboxamide | Cyanophenyl group | Different electronic properties due to cyano substitution |
The structural variations among these compounds can lead to differing biological activities and mechanisms of action, providing insights into how modifications can tailor pharmacological effects.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound in various contexts, including:
- Antimicrobial Activity : In vitro assays demonstrated that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : Preliminary data indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.
- Molecular Docking Studies : Computational approaches have been employed to predict the binding modes of this compound with various protein targets, revealing insights into its potential efficacy as a drug candidate.
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-9-10-16(20)17(13-14)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSBUJVKRWILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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